Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate
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Overview
Description
Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate is an organic compound characterized by its complex molecular structure and potential applications across various scientific fields. This compound includes functional groups such as an ester and an amide, combined with a nicotinamide derivative and a tetrahydrothiophenyl group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate typically involves multi-step organic reactions, which may include esterification, amide formation, and etherification. One common synthetic route could start with nicotinic acid, which undergoes esterification with ethanol to form ethyl nicotinate. This intermediate might then react with tetrahydrothiophenol under specific conditions to introduce the tetrahydrothiophen-3-yl ether moiety.
Industrial Production Methods
On an industrial scale, the production of this compound would focus on optimizing the reaction conditions to maximize yield and purity while minimizing by-products. Catalysts, temperature control, and solvent choices are crucial to scaling up the reactions from laboratory to production scale efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate can undergo various chemical reactions, including:
Oxidation: This might lead to the formation of sulfoxides or sulfones in the tetrahydrothiophenyl group.
Reduction: Reduction could impact the ester and amide functional groups, potentially leading to alcohols and amines.
Substitution: Halogenation or nitration of the nicotinamide ring might be feasible.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might serve as reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitric acid for nitration.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated or nitrated nicotinamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, it serves as a precursor or intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
This compound might be studied for its biological activity, including its interaction with enzymes or receptors in biochemical pathways.
Medicine
Industry
In industrial applications, it could be used as an additive or a component in formulations requiring specific chemical properties imparted by its functional groups.
Mechanism of Action
The mechanism by which Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. For instance, the nicotinamide moiety might interact with NAD+ or NADP+ dependent enzymes, influencing cellular metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(6-(ethoxy)nicotinamido)acetate: : Lacks the tetrahydrothiophenyl group.
Methyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate: : Methyl ester instead of ethyl ester.
Propyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate: : Propyl ester instead of ethyl ester.
Uniqueness
What sets this compound apart is its tetrahydrothiophenyl ether moiety combined with the nicotinamide and ester functionalities. This unique structure can lead to distinct chemical reactivity and biological activity, making it valuable for various applications.
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Properties
IUPAC Name |
ethyl 2-[[6-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-2-19-13(17)8-16-14(18)10-3-4-12(15-7-10)20-11-5-6-21-9-11/h3-4,7,11H,2,5-6,8-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUNUJCSCBORTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CN=C(C=C1)OC2CCSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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